molecular formula C21H23BrN2O B8540997 1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]- CAS No. 63843-59-4

1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]-

Cat. No.: B8540997
CAS No.: 63843-59-4
M. Wt: 399.3 g/mol
InChI Key: PBXHEQDPZZWZMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]- is a useful research compound. Its molecular formula is C21H23BrN2O and its molecular weight is 399.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Indole,3-[2-[4-(4-bromophenoxy)-1-piperidinyl]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

63843-59-4

Molecular Formula

C21H23BrN2O

Molecular Weight

399.3 g/mol

IUPAC Name

3-[2-[4-(4-bromophenoxy)piperidin-1-yl]ethyl]-1H-indole

InChI

InChI=1S/C21H23BrN2O/c22-17-5-7-18(8-6-17)25-19-10-13-24(14-11-19)12-9-16-15-23-21-4-2-1-3-20(16)21/h1-8,15,19,23H,9-14H2

InChI Key

PBXHEQDPZZWZMI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)Br)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8.1 g of 4-(p-bromophenoxy)piperidine hydrochloride, 12.6 g of potassium carbonate and 60 ml. of isopropanol is stirred and refluxed for one hour. A solution of 6.5 g of 3-(2-bromoethyl)indole in 15 ml. of isopropanol is then added. Stirring and refluxing is continued for 22 hours, and the reaction mixture is filtered hot. A yellow oil separates in the cooled filtrate and the supernatant isopropanol is decanted from the oil. The isopropanol is diluted with ether, causing the unreacted 4-(p-bromophenoxy)piperidine to separate. After filtration, the isopropanol is removed under reduced pressure to give a yellow oil. The oil is permitted to stand for 3 weeks during which time it solidifies to a soft brown solid. Trituration of the solid with benzene affords yellow crystals, which are recrystallized from acetonitrite to give slightly yellow cubes of 3-{2-[4-(p-bromophenoxy)piperidyl]ethyl]-indole, m.p. 132°-134° C.
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8.1 g
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reactant
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12.6 g
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6.5 g
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reactant
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